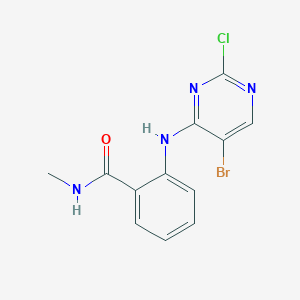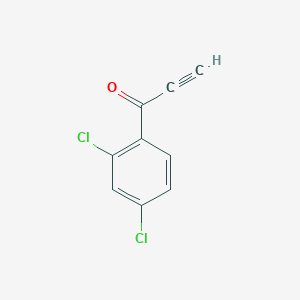
1-(2,4-Dichlorophenyl)prop-2-yn-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves specific reactions. One approach is the reaction of thiosemicarbazide with either [1-(prop-2-yne-1-yl)oxy)-1H-indol-3-yl]formaldehyde or 2-(prop-2-yne-1-yloxy)benzaldehyde . The resulting hydrazine-1-carbothioamides then react with various substituted phenacyl bromides to yield the desired adducts .
Molecular Structure Analysis
The molecular formula of 1-(2,4-Dichlorophenyl)prop-2-yn-1-one is C9H4Cl2O . It contains a propynyl group attached to a dichlorophenyl ring. The compound’s geometry and bond lengths can be further analyzed using computational methods .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Degradation
Chlorophenols, including compounds like 2,4-dichlorophenol, have been identified as moderate to highly persistent environmental pollutants under certain conditions. Their degradation in aquatic environments can occur via biotic processes, primarily through the action of adapted microflora capable of degrading these compounds. However, the persistence of these chemicals can increase significantly in the absence of such microflora or under unfavorable environmental conditions, highlighting the complexity of their environmental behavior and the challenges associated with their remediation (Krijgsheld & Gen, 1986).
Microbial Biodegradation
The role of microorganisms in the degradation of dichlorophenyl-related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been a significant area of research. Studies have demonstrated that certain microbial strains possess the ability to degrade these compounds, thereby mitigating their environmental impact. This microbial degradation pathway is crucial for the development of bioremediation strategies aimed at reducing the levels of these pollutants in contaminated sites (Magnoli et al., 2020).
Impact on Aquatic Ecosystems
The presence of chlorophenols and related compounds in aquatic environments has been associated with toxic effects on aquatic life, including fish, highlighting the need for effective monitoring and control measures to protect these ecosystems. The organoleptic properties of these compounds also pose risks to the quality of water resources, affecting both the environment and human health (Krijgsheld & Gen, 1986).
Human Health Implications
Exposure to dichlorophenyl compounds, including through the use of related herbicides, has raised concerns regarding potential health effects in humans. Epidemiological and toxicological studies have focused on understanding the implications of exposure to these chemicals, including their potential role in endocrine disruption, reproductive health issues, and carcinogenicity. However, the evidence remains inconclusive, necessitating further research to clarify these potential health risks (Islam et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRGTYFVBJHMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)prop-2-yn-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




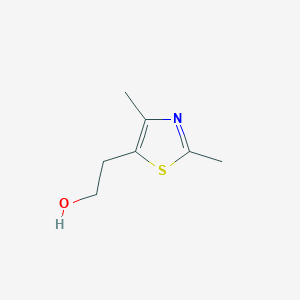
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
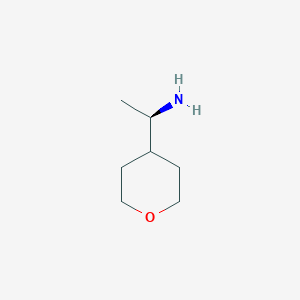
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
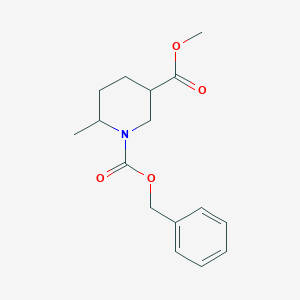
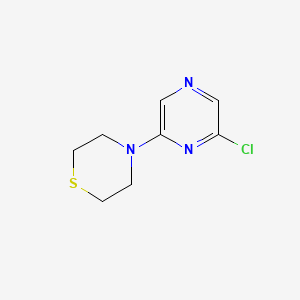
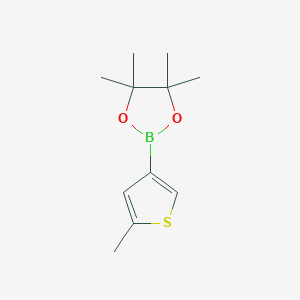
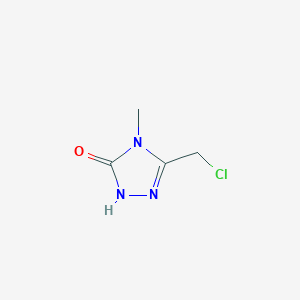
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)



